8,9-dihydropyrido[1,2-a]indol-6(7H)-one
Overview
Description
8,9-Dihydropyrido[1,2-a]indol-6(7H)-one: is a heterocyclic compound that belongs to the class of pyridoindoles. These compounds are known for their diverse biological activities and are often found in various bioactive alkaloids and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic methods have been developed for the preparation of 8,9-dihydropyrido[1,2-a]indol-6(7H)-one. One common approach involves the gold-catalyzed cycloisomerization of N-1,3-disubstituted allenyl indoles . This method provides high yields and excellent enantioselectivities. Another method involves the cascade iodocyclization of 4-(3-methyl-1H-indol-1-yl)-1,1-diphenylbut-2-yn-1-ol derivatives under mild conditions . This reaction is metal-free and environmentally friendly, offering up to 94% yield .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high efficiency and yield. The gold-catalyzed cycloisomerization method mentioned earlier is one such example, as it can be adapted for large-scale production . Additionally, the cascade iodocyclization method is also suitable for industrial applications due to its mild reaction conditions and high yield .
Chemical Reactions Analysis
Types of Reactions
8,9-Dihydropyrido[1,2-a]indol-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can be employed to modify the compound’s structure and properties.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions typically use reagents like bromine (Br2) or iodine (I2) under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce halogen atoms into the compound’s structure .
Scientific Research Applications
8,9-Dihydropyrido[1,2-a]indol-6(7H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8,9-dihydropyrido[1,2-a]indol-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to its observed biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer properties .
Comparison with Similar Compounds
8,9-Dihydropyrido[1,2-a]indol-6(7H)-one can be compared with other similar compounds, such as:
Pyrido[1,2-a]indoles: These compounds share a similar fused ring system and exhibit comparable biological activities.
Imidazo[1,2-a]pyrimidines: These compounds also have a fused ring system and are known for their diverse chemical and biological properties.
Dihydropyrimido[1,2-a]indol-4(1H)-ones: These compounds are synthesized using similar methods and have similar applications in medicinal chemistry.
Properties
IUPAC Name |
8,9-dihydro-7H-pyrido[1,2-a]indol-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-2,4,6,8H,3,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPLVGUCKRNQLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=CC=CC=C3N2C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454618 | |
Record name | 8,9-dihydropyrido[1,2-a]indol-6(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91486-93-0 | |
Record name | 8,9-dihydropyrido[1,2-a]indol-6(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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